molecular formula C15H16N4O4S2 B2765470 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide CAS No. 1219912-40-9

3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide

Cat. No. B2765470
CAS RN: 1219912-40-9
M. Wt: 380.44
InChI Key: ISBXGYMYWCUGEZ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H16N4O4S2 and its molecular weight is 380.44. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Evaluation

Research into heterocyclic compounds containing a sulfonamido moiety, like 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide, has shown potential for use as antibacterial agents. Azab, Youssef, and El‐Bordany (2013) synthesized novel compounds and found eight with high antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).

Endothelin Receptor Antagonists

Research into sulfonamide derivatives, which includes this compound, has led to the identification and development of selective endothelin receptor antagonists. This includes work by Humphreys et al. (2003), who focused on improving metabolic stability while maintaining potency (Humphreys et al., 2003).

ALS Inhibitors

Ren et al. (2000) explored the applications of similar sulfonamide derivatives in designing ALS inhibitors, employing biophore models and synthesizing new compounds to assess herbicidal activities (Ren et al., 2000).

Antimicrobial Agents

Faidallah et al. (2013) conducted a study on isoxazolo[4,5-d]pyridazines, structurally related to the compound , evaluating them as antimicrobial agents. Their findings highlighted significant inhibitory effects against various microbial strains (Faidallah, Rostom, Basaif, Makki, & Khan, 2013).

Antitumor Activity

Investigations into sulfonamide derivatives have also included their potential in antitumor applications. Aly (2009) synthesized novel derivatives and evaluated their antitumor activity against human cell lines, finding several compounds with remarkable activity (Aly, 2009).

properties

IUPAC Name

3,5-dimethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S2/c1-10-15(11(2)23-18-10)25(21,22)16-7-8-19-14(20)6-5-12(17-19)13-4-3-9-24-13/h3-6,9,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBXGYMYWCUGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide

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